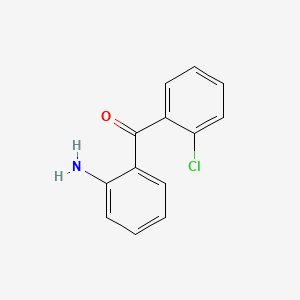

2-Amino-2'-chlorobenzophenone

Beschreibung

Significance within Organic Synthesis and Medicinal Chemistry

The primary significance of 2-amino-2'-chlorobenzophenone lies in its role as a key precursor in the synthesis of numerous heterocyclic compounds. asianpubs.orgjetir.org These heterocyclic structures form the backbone of many pharmacologically active molecules. asianpubs.orgresearchgate.net Notably, 2-aminobenzophenones are crucial starting materials for the production of benzodiazepines, a class of psychoactive drugs with anxiolytic, anticonvulsant, and muscle relaxant properties. researchgate.net The synthesis of drugs like phenazepam, a potent neurological medicine, highlights the application of this compound. researchgate.net

Beyond benzodiazepines, 2-aminobenzophenone (B122507) derivatives are instrumental in creating a diverse range of fine chemicals, including acridones, quinolines, quinazolines, and indoles, many of which exhibit important biological activities. jetir.orgresearchgate.net For instance, certain 2-amino-5-chlorobenzophenone (B30270) derivatives have been investigated for their potential as skeletal muscle relaxants. asianpubs.org The versatility of this compound also extends to the development of antitumor and antiproliferative agents. researchgate.net

In the realm of materials science, derivatives of 2-amino-5-chlorobenzophenone are utilized as UV absorbers and photostabilizers in plastics and polymers, protecting them from degradation caused by ultraviolet radiation. chemicalbook.com They also find application as dye sensitizers in solar cells and in the development of organic light-emitting diodes (OLEDs). chemicalbook.com

Historical Trajectories in Aminobenzophenone Chemistry

The synthesis of 2-aminobenzophenones has been a subject of extensive research, leading to the development of various synthetic methodologies over the decades. asianpubs.org Traditional methods often involved multi-step processes, including the protection and subsequent deprotection of the amino group. asianpubs.org

One of the classical and most common methods for preparing 2-aminobenzophenones is the Friedel-Crafts acylation. This reaction typically involves the acylation of an aniline (B41778) derivative with a benzoyl halide in the presence of a Lewis acid catalyst like aluminum chloride. asianpubs.org However, these reactions can be vigorous and may require specific substitutions on the aniline ring to be effective. asianpubs.org

Another historical approach involves the reaction of 2-aminobenzonitriles with Grignard or organolithium reagents. asianpubs.org More recent advancements have focused on developing more efficient and practical synthetic routes. For example, palladium-catalyzed reactions have emerged as a powerful tool for the synthesis of o-aminobenzophenones. researchgate.netdntb.gov.ua These methods include the direct addition of arylboronic acids or sodium arylsulfinates to unprotected 2-aminobenzonitriles, offering a more streamlined approach with a broad range of functional group tolerance. researchgate.netdntb.gov.ua

The synthesis of 2-amino-5-chlorobenzophenone, a closely related compound, has also been achieved through various routes, including the reduction of isoxazole (B147169) derivatives using iron powder, a method noted for its economic and environmental advantages. google.com Other synthetic strategies involve the use of isatoic anhydride (B1165640) as a starting material under microwave conditions. jetir.org

Research Gaps and Future Perspectives in the Field of Substituted Benzophenones

Despite the extensive research on substituted benzophenones, several areas remain open for further exploration. A significant focus of current and future research lies in the development of more sustainable and efficient synthetic methods. This includes the use of greener catalysts and solvents to minimize environmental impact. jetir.org

The exploration of the full therapeutic potential of 2-aminobenzophenone derivatives is an ongoing endeavor. While their role in central nervous system (CNS) active drugs is well-established, research is expanding to investigate their efficacy as anticancer, anti-inflammatory, and analgesic agents. researchgate.netchemimpex.comresearchgate.net The design and synthesis of novel derivatives with enhanced biological activity and reduced side effects remain a key objective. researchgate.net

In materials science, there is a growing interest in designing and synthesizing novel substituted benzophenones with tailored photophysical properties for advanced applications in optoelectronics and polymer chemistry. chemicalbook.comscialert.netmdpi.com Understanding the structure-property relationships in these materials is crucial for developing next-generation technologies. researchgate.netaip.org For instance, the effect of different substituents on the electronic and photophysical properties of benzophenones is an active area of investigation. scialert.netresearchgate.net

Furthermore, the development of covalent organic frameworks (COFs) using substituted benzophenone (B1666685) imines represents a novel research direction. researchgate.net These highly ordered and porous materials have potential applications in various fields, including catalysis and materials science. researchgate.net

Interactive Data Table: Properties of this compound and a Related Compound

| Property | This compound | 2-Amino-2'-chloro-5-nitrobenzophenone (B24416) |

| CAS Number | 2894-45-3 chemicalbook.com | 2011-66-7 chemimpex.com |

| Molecular Formula | C13H10ClNO chemicalbook.com | C13H9ClN2O3 chemimpex.com |

| Molecular Weight | 231.68 g/mol chemicalbook.com | 276.68 g/mol chemimpex.com |

| Appearance | Not specified in search results | Yellow crystalline powder chemimpex.com |

| Melting Point | Not specified in search results | 117-121 °C chemimpex.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2-aminophenyl)-(2-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKSVTEMCGNQIMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50183135 | |

| Record name | 2-Amino-2'-chlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2894-45-3 | |

| Record name | (2-Aminophenyl)(2-chlorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2894-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-2'-chlorobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002894453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-2'-chlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-2'-chlorobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.882 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2-Chlorobenzoyl)aniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4X5PVW2TV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Route Development for 2 Amino 2 Chlorobenzophenone

Classical Synthetic Approaches to Aminobenzophenones

Traditional methods for synthesizing aminobenzophenones, including the 2-amino-2'-chloro derivative, have laid the groundwork for large-scale production. These approaches often involve foundational reactions in organic chemistry.

Friedel-Crafts Acylation Strategies

Friedel-Crafts acylation is a cornerstone in the synthesis of aromatic ketones. In the context of 2-amino-2'-chlorobenzophenone, this reaction typically involves the acylation of an aniline (B41778) derivative with a benzoyl chloride. For instance, the reaction of p-chloroaniline with benzoyl chloride using a Lewis acid catalyst like aluminum chloride can produce the desired product, though this specific route can lead to isomeric mixtures. patsnap.com A more controlled approach involves the acylation of p-nitroaniline with o-chlorobenzoyl chloride, followed by reduction of the nitro group. This method offers better regioselectivity by pre-installing the nitro group on the aniline precursor.

Challenges in Friedel-Crafts acylations include managing the reaction conditions to prevent side reactions and controlling the position of acylation, especially when dealing with substituted anilines. asianpubs.orgnih.gov The use of protecting groups on the amino function, such as forming an amidine adduct with dimethylformamide, can circumvent some of these issues, although it adds extra steps to the synthesis. asianpubs.org

Table 1: Comparison of Friedel-Crafts Acylation Routes

| Starting Materials | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|

| p-Chloroaniline, Benzoyl Chloride | AlCl₃ | Direct route | Potential for isomeric byproducts |

| p-Nitroaniline, o-Chlorobenzoyl Chloride | AlCl₃, followed by reduction | Good regioselectivity | Requires an additional reduction step |

Grignard Reagent-Based Transformations

Grignard reagents offer a powerful method for carbon-carbon bond formation. The synthesis of 2-aminobenzophenones can be achieved by reacting an aryl Grignard reagent with a 2-aminobenzaldehyde, followed by oxidation of the resulting secondary alcohol. nih.govresearchgate.netmasterorganicchemistry.com This approach allows for the construction of the benzophenone (B1666685) skeleton with high specificity.

A variation of this method involves the reaction of a phenyllithium (B1222949) species, generated in situ from a halobenzene and an alkyllithium, with an N-alkoxy-N-alkyl anthranilic acid amide (a Weinreb amide). google.com This process is highly efficient and tolerates a wide variety of substituents on both aromatic rings. google.com The reaction of Grignard reagents with 2-aminobenzonitriles also provides a pathway to the corresponding imine, which can then be hydrolyzed to the ketone. asianpubs.org

Table 2: Grignard Reagent-Based Synthetic Approaches

| Substrates | Reagent | Intermediate | Key Features |

|---|---|---|---|

| 2-Aminobenzaldehyde | Aryl Grignard Reagent | Secondary alcohol | Requires subsequent oxidation step |

| N-Alkoxy-N-alkyl anthranilic acid amide | Phenyllithium | Ketone | High yield, good functional group tolerance |

Reductive Pathways for Isoxazole (B147169) Derivatives

An alternative classical route involves the synthesis and subsequent reduction of isoxazole derivatives. For example, 5-chloro-3-phenyl-2,1-benzisoxazole (B48209) can be synthesized from p-chloronitrobenzene and phenylacetonitrile (B145931). patsnap.com The subsequent reductive cleavage of the isoxazole ring yields this compound. smolecule.comwikipedia.org

This reduction can be carried out using various reducing agents, with iron powder in the presence of an acid like hydrochloric acid being a common choice. smolecule.comgoogle.com This method is advantageous for its use of inexpensive reagents and is suitable for large-scale production. google.com The reaction proceeds via the acidic cleavage of the isoxazole ring followed by reduction of the resulting intermediate. smolecule.com

Modern and Advanced Synthetic Strategies for this compound

In recent years, more sophisticated synthetic methods have been developed, often employing transition metal catalysis to achieve higher efficiency, selectivity, and functional group tolerance.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl ketones. One such approach is the addition of arylboronic acids to 2-aminobenzonitriles. nih.govresearchgate.net This reaction, catalyzed by a palladium complex, provides a direct route to 2-aminobenzophenones with excellent yields. asianpubs.org Another innovative method involves the palladium-catalyzed direct addition of 2-aminobenzonitriles to sodium arylsulfinates. mdpi.com

These methods benefit from the mild reaction conditions and broad substrate scope characteristic of palladium catalysis. rsc.org They represent a significant advancement over classical methods that may require harsh conditions or multiple steps. nih.gov

Aryne-Based Molecular Rearrangements

A more recent and elegant strategy involves the use of aryne intermediates. In this approach, an acyl hydrazide can be transformed into a protected 2-aminobenzophenone (B122507) through a two-step process. nih.govresearchgate.netacs.org This involves an aryne-based molecular rearrangement followed by a one-pot addition-elimination procedure. nih.govacs.org This methodology is notable for its tolerance of a wide variety of functional groups and the ability to readily deprotect the resulting carbamate (B1207046) to yield the free aminobenzophenone. nih.govacs.org The generation of the aryne is typically achieved by treating a suitable aryl halide with a strong base. brocku.ca

Nucleophilic Substitution Reactions Preceding Reduction

A significant route for the synthesis of 2-aminobenzophenone derivatives involves a two-step process commencing with a nucleophilic substitution reaction, followed by a reduction step. tubitak.gov.trasianpubs.org One such method starts with the reaction of nitrobenzene (B124822) derivatives with phenylacetonitrile in the presence of methanolic potassium hydroxide (B78521). tubitak.gov.trresearchgate.net This nucleophilic substitution leads to the formation of 2,1-benzisoxazole intermediates. tubitak.gov.tr The subsequent reduction of these intermediates yields the final 2-aminobenzophenone product. tubitak.gov.trasianpubs.org

Another approach utilizes the reaction of 2-aminobenzonitriles with aryl-Grignard or lithium reagents, which has been shown to produce 2-aminobenzophenones in good yields. asianpubs.org A variation of this involves the palladium-catalyzed addition of sodium arylsulfinates to unprotected 2-aminobenzonitriles, presenting a novel strategy for constructing o-aminobenzophenones. asianpubs.orgmdpi.com

The synthesis of 2-amino-5-chlorobenzophenone (B30270) can be achieved by reacting p-chloroaniline with benzoyl chloride via Friedel-Crafts acylation, though this method is noted for its moderate yield of 39% and the requirement for stringent anhydrous conditions. patsnap.com A more efficient method involves the addition reaction of phenylboronic acid with 2-amino-5-chlorobenzonitrile, achieving a high yield of 96%. patsnap.com However, the cost of phenylboronic acid can be a drawback. patsnap.com

A patented method for producing 2-amino-5-nitro-2'-chlorobenzophenone involves the acylation of p-nitroaniline with o-chlorobenzoyl chloride. This process is conducted under anhydrous conditions at elevated temperatures (130–205°C) using zinc chloride as a catalyst to facilitate the reaction. This approach is advantageous as it avoids the formation of isomeric contaminants that can occur when nitrating this compound directly.

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a valuable technique for accelerating the synthesis of various organic compounds, including precursors to this compound and related benzodiazepines. scielo.brresearchgate.netresearchgate.net This method often leads to significantly reduced reaction times and improved yields compared to conventional heating methods. scielo.brresearchgate.net

For instance, the synthesis of benzodiazepin-2,5-diones, for which 2-aminobenzophenones are precursors, has been successfully achieved with good yields (up to 71%) using microwave irradiation. scielo.br In one study, the optimal conditions were found to be a temperature of 130°C and an irradiation time of just 3 minutes. scielo.br This rapid synthesis was conducted in the presence of glacial acetic acid, which served as a more environmentally friendly alternative to traditional polar aprotic solvents like DMF, DMSO, or DMAC. scielo.br

Another application of microwave assistance is in the synthesis of 1,5-benzodiazepines from o-phenylenediamine (B120857) and ketones. researchgate.net The use of a Cu(II)-clay nanocatalyst under microwave irradiation and solvent-free conditions resulted in high yields (90-98%) within a short reaction time of 8-10 minutes. researchgate.net The catalyst also demonstrated good reusability. researchgate.net

A patented method for the preparation of 2-amino-5-chlorobenzophenone also incorporates a microwave heating step. patsnap.com After an initial ultrasonically-assisted reaction, the resulting product is subjected to microwave irradiation for 10 minutes, contributing to a shortened reaction time and high yield. patsnap.com

The tandem Ugi reaction followed by a catalyst-free intramolecular azide-alkyne cycloaddition to form 1,2,3-triazolobenzodiazepinones also benefits from microwave heating. nih.gov Changing the solvent to toluene (B28343) and applying microwave irradiation reduced the cyclization reaction time to 1-1.5 hours without negatively impacting the yield or purity of the product. nih.gov

Ultrasonic-Assisted Synthetic Protocols

Ultrasonic irradiation has been effectively employed to promote the synthesis of 2-aminobenzophenone derivatives, offering advantages such as shorter reaction times and high yields. tubitak.gov.trasianpubs.orgresearchgate.net The beneficial effects of ultrasound in organic reactions are largely attributed to the phenomenon of cavitation, which involves the formation, growth, and implosive collapse of bubbles in the liquid medium, leading to high local temperatures and pressures that enhance mass transfer. tubitak.gov.trpreprints.org

In a specific patented method for producing 2-amino-5-chlorobenzophenone, a mixture of ethanol, sodium hydroxide, p-chloronitrobenzene, and benzyl (B1604629) cyanide undergoes ultrasonic oscillation at 25-35°C for one hour. patsnap.com This is followed by a microwave heating step. patsnap.com This combined use of ultrasound and microwave irradiation contributes to a process with a short reaction time and high yield. patsnap.com

Research has demonstrated that ultrasound can significantly promote both the initial nucleophilic substitution reaction of nitrobenzenes and the subsequent reduction of the resulting 2,1-benzisoxazoles to form 2-aminobenzophenones. tubitak.gov.tr Even in cases where the yields under ultrasonic conditions did not exceed 76%, the drastically reduced reaction times were considered a significant advantage. tubitak.gov.tr For example, the reduction of 2,1-benzisoxazoles using iron in acetic acid to produce 2-aminobenzophenones was achieved in just 5-6 minutes with a 76% yield under ultrasound irradiation.

Optimization of Reaction Conditions and Selectivity Studies

Control of Regioselectivity and By-product Formation

Controlling regioselectivity and minimizing by-product formation are critical aspects of the synthesis of this compound and its derivatives. A key strategy to ensure high regioselectivity is the pre-installation of substituents on the starting materials. For example, in the synthesis of 2-Amino-2'-chloro-5-nitrobenzophenone (B24416), starting with p-nitroaniline and o-chlorobenzoyl chloride avoids the formation of isomeric contaminants that would result from the direct nitration of this compound. This is because the nitro group is a meta-director, and its direct introduction can lead to a mixture of products.

During Friedel-Crafts acylation, a common method for synthesizing benzophenone derivatives, the formation of isomers is a potential issue. For instance, in the synthesis of 2-amino-4'-chlorobenzophenone, the 2-amino-5-chloro isomer can form as a byproduct. To mitigate this, controlling the reaction temperature is crucial; maintaining a temperature at or below 60°C during the acylation step can minimize the formation of this isomer.

The choice of solvent and reaction time can also influence the outcome. In the synthesis of 2-aminobenzophenones from 2-arylindoles, using DMSO as the solvent at 140°C for 6 hours with cesium carbonate as the base resulted in a 60% yield. asianpubs.org

Table 1: Comparison of Synthetic Methods for Regiocontrol

| Method | Key Feature | Advantage | Reference |

| Acylation of Pre-substituted Aniline | Pre-installation of the nitro group on the aniline precursor. | High regioselectivity, avoids isomeric byproducts. | |

| Temperature-Controlled Friedel-Crafts Acylation | Maintaining reaction temperature ≤60°C. | Minimizes formation of isomeric byproducts like 2-amino-5-chloro isomer. |

Catalyst Selection and Ligand Design in Coupling Reactions

The choice of catalyst and, where applicable, the design of ligands are pivotal in optimizing the synthesis of this compound and related compounds, particularly in cross-coupling reactions.

In Friedel-Crafts acylation reactions, the selection of the Lewis acid catalyst is critical. While aluminum chloride (AlCl₃) is commonly used, its purity is important to minimize side reactions. Using anhydrous AlCl₃ with a purity of ≥99.9% is recommended. In some cases, other Lewis acids like zinc chloride or iron(III) chloride (FeCl₃) may be preferred. For instance, using FeCl₃ instead of AlCl₃ has been suggested to reduce over-acylation in analogous reactions.

For coupling reactions involving the formation of a C-C bond, palladium catalysts are frequently employed. asianpubs.orgmdpi.com The synthesis of o-aminobenzophenones has been achieved through the palladium-catalyzed addition of sodium arylsulfinates to 2-aminobenzonitriles. mdpi.com In one study, palladium(II) acetate (B1210297) (Pd(OAc)₂) with 2,2'-bipyridine (B1663995) (bpy) as a ligand was used. mdpi.com

The development of highly active and stable palladium catalysts is an area of ongoing research. A novel monoanionic tridentate ligand, bis{2-(4,4′-dimethyl-4,5-dihydrooxazolyl)}pyrrole (dmoxpH), has been synthesized and used to create a highly active palladium catalyst for Suzuki-type coupling reactions. cmu.edu This catalyst was effective for coupling phenylboronic acid with aryl bromides at a relatively moderate temperature of 70°C. cmu.edu

In a different approach, a Cu(II)-clay nanocatalyst has been utilized for the microwave-assisted synthesis of 1,5-benzodiazepines, demonstrating excellent efficiency and reusability. researchgate.net

Table 2: Catalyst and Ligand Systems in Benzophenone Synthesis

| Reaction Type | Catalyst | Ligand (if applicable) | Key Advantage | Reference |

| Friedel-Crafts Acylation | Anhydrous AlCl₃ (≥99.9%) | N/A | Minimizes side reactions. | |

| Friedel-Crafts Acylation | Zinc chloride | N/A | Facilitates acylation of p-nitroaniline. | |

| Addition to Nitriles | Palladium(II) acetate | 2,2'-Bipyridine | Enables addition of sodium arylsulfinates. | mdpi.com |

| Suzuki Coupling | Palladium complex | Bis{2-(4,4′-dimethyl-4,5-dihydrooxazolyl)}pyrrole | High activity and stability at moderate temperatures. | cmu.edu |

| Condensation | Cu(II)-clay nanocatalyst | N/A | High efficiency and reusability in microwave-assisted synthesis. | researchgate.net |

Solvent Effects and Temperature Regimen in Synthesis

The choice of solvent and the control of temperature are critical parameters that significantly influence the yield, selectivity, and reaction rate in the synthesis of this compound.

In Friedel-Crafts acylation reactions, anhydrous conditions are often essential, and non-polar solvents like dichloromethane (B109758) or ethylene (B1197577) dichloride are used to enhance the electrophilicity of the acylating agent. Temperature control is also crucial for minimizing side reactions. For instance, conducting the acylation at 0–5°C can help prevent over-acylation and unwanted nitration. In other cases, a higher temperature of 60–80°C might be optimal for the acylation step. A patented method for producing a nitro-substituted derivative specifies a high-temperature reaction at 200–205°C to ensure complete conversion and prevent the solidification of intermediates.

Solvent selection also plays a key role in subsequent workup and purification steps. Toluene is sometimes used in large-scale reactions, and its recovery and recycling are important for minimizing waste. The pH of the solution during workup is also a critical factor; adjusting the pH to 11 with sodium hydroxide can ensure efficient precipitation of the product while removing acidic impurities.

In the synthesis of 2-aminobenzophenones from 2-arylindoles, a high temperature of 140°C in DMSO was found to be optimal. asianpubs.org For the reduction of 2,1-benzisoxazoles to 2-aminobenzophenones, a reflux temperature of 50-53°C in methanol (B129727) has been reported. patsnap.com

The synthesis of 2-amino-5-chlorobenzophenone via a reaction involving p-chloroaniline, boron trichloride, benzonitrile, and aluminum chloride is carried out in tetrachloroethane, with the mixture being refluxed for 6 hours. prepchem.com

Table 3: Solvent and Temperature Effects on Synthesis

| Reaction Step | Solvent | Temperature | Effect | Reference |

| Friedel-Crafts Acylation | Dichloromethane | 0–5°C | Minimizes side reactions. | |

| Friedel-Crafts Acylation | Ethylene dichloride | Not specified | Enhances electrophilicity. | |

| High-Temperature Acylation | Toluene (large scale) | 200–205°C | Ensures complete conversion, prevents solidification. | |

| Synthesis from 2-Arylindoles | DMSO | 140°C | Optimal for this specific transformation. | asianpubs.org |

| Reduction of 2,1-Benzisoxazole | Methanol | 50–53°C (reflux) | Facilitates the reduction reaction. | patsnap.com |

| Synthesis from p-Chloroaniline | Tetrachloroethane | Reflux | Reaction medium for the multi-component synthesis. | prepchem.com |

Chemical Reactivity and Transformation Studies of 2 Amino 2 Chlorobenzophenone

Fundamental Reaction Mechanisms

The reactivity of 2-amino-2'-chlorobenzophenone is a subject of interest for understanding its role in the synthesis of more complex molecules. Its core structure can undergo several fundamental reactions, including hydrolysis, reduction, substitution, and oxidation.

While this compound itself is generally stable to hydrolysis, it is a known hydrolysis product of more complex structures. For instance, it can be formed via the hydrolysis of 2-benzamido-2'-chlorobenzophenone. brocku.cacanada.ca This reaction involves the cleavage of an amide bond to yield the free amino group of the benzophenone (B1666685) derivative.

Furthermore, a nitro-substituted analogue, 2-amino-2'-chloro-5-nitrobenzophenone (B24416), is a recognized acid hydrolysis product of the benzodiazepine (B76468), clonazepam. caymanchem.com In this context, the hydrolysis cleaves the azomethine bond within the seven-membered diazepine (B8756704) ring of clonazepam.

The nitro-substituted analogues of this compound are pivotal intermediates, and their reduction is a key synthetic step. The nitro group, typically at the 5-position (2-amino-2'-chloro-5-nitrobenzophenone), can be selectively reduced to a primary amino group. This transformation is commonly achieved through catalytic hydrogenation. google.com

Common conditions for this reduction include the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel. This reaction converts the nitro derivative into the corresponding diamino-benzophenone, which is a crucial precursor for various pharmaceutical compounds. google.com

Table 1: Conditions for Reduction of Nitro-Substituted Analogues

| Analogue | Reagents/Catalyst | Product |

| 2-Amino-2'-chloro-5-nitrobenzophenone | H₂ / Palladium on carbon | 2,5-Diamino-2'-chlorobenzophenone |

| Nitro-substituted benzophenones | Catalytic hydrogenation / Raney nickel google.com | Amino-substituted benzophenones |

The chlorine atom on the 2'-position of the benzophenone core is susceptible to nucleophilic substitution. Although it is attached to an aromatic ring, which typically renders it unreactive toward simple nucleophilic substitution, reactions can proceed under specific conditions. For instance, treatment with strong bases like potassium amide in ammonia (B1221849) can lead to substitution, where both aryne and direct nucleophilic substitution mechanisms are considered possible. brocku.cacanada.ca

The chloro group can be replaced by other nucleophiles, such as hydroxide (B78521) ions, to form the corresponding hydroxy derivative. Other nucleophiles like sodium methoxide (B1231860) or potassium tert-butoxide can also be employed to facilitate these substitution reactions.

The primary amino group of this compound can undergo oxidation. Under specific conditions, this moiety can be oxidized to form a nitroso or nitro group. This reaction alters the electronic properties and subsequent reactivity of the molecule, providing a pathway to different classes of derivatives. In some cases, oxidation can lead to the formation of corresponding quinones.

Derivatization Strategies and Functionalization

The functional groups of this compound serve as handles for derivatization, enabling its incorporation into larger, more complex molecular architectures.

The primary amino group in aminobenzophenones is readily condensed with aldehydes or ketones to form Schiff bases (imines). While specific studies on this compound are not extensively detailed in the provided results, the reactivity is well-established for its isomers and analogues. For example, a Schiff base has been synthesized from its analogue, 2'-amino-4-chlorobenzophenone, and trimethoprim. researchgate.netresearchgate.net

This Schiff base ligand was subsequently used to form complexes with a range of transition metals, including Co(II), Mn(II), Fe(II), Cu(II), Ni(II), and Zn(II). researchgate.netresearchgate.net Spectroscopic and analytical studies confirmed the coordination of the metal ions to the ligand, resulting in complexes with octahedral or square planar geometries. researchgate.netresearchgate.net Similarly, Schiff bases derived from 4-chlorobenzophenone (B192759) and glycine (B1666218) have been used to synthesize chromium(II) and cobalt(II) complexes. fudutsinma.edu.ng These examples demonstrate the capability of the amino-benzophenone scaffold to produce versatile ligands for coordination chemistry. The general reaction involves the nucleophilic attack of the amino group on a carbonyl carbon, followed by dehydration.

Table 2: Examples of Metal Complexes from Analogue Schiff Bases

| Schiff Base Source | Metal Ions | Resulting Complex Geometry | Reference |

| 2'-Amino-4-chlorobenzophenone & Trimethoprim | Co(II), Mn(II), Fe(II), Cu(II), Ni(II), Zn(II) | Square Planar / Octahedral | researchgate.netresearchgate.net |

| 4-Chlorobenzophenone & Glycine | Cr(II), Co(II) | Not Specified | fudutsinma.edu.ng |

Ring Annulation Reactions and Heterocyclic Scaffolding

Ring annulation, a process where a new ring is formed onto an existing one, is a key transformation for this compound. libretexts.org This reactivity is fundamental to the synthesis of several important classes of heterocyclic compounds.

One of the most notable applications of this compound is in the synthesis of benzodiazepines , a class of compounds with significant therapeutic applications. wum.edu.plnbinno.comasianpubs.org The reaction typically involves the condensation of this compound with an amino acid, such as glycine, or its corresponding ester hydrochloride. google.com This is followed by cyclization to form the seven-membered diazepine ring. For instance, the reaction with glycine in the presence of pyridine (B92270) and hydrogen chloride leads to the formation of a 1,4-benzodiazepin-2(1H)-one derivative. google.com

Another significant heterocyclic system derived from this compound is the acridone (B373769) scaffold. The synthesis of N-benzoylacridone can be achieved by treating this compound with potassium amide in liquid ammonia. brocku.ca This reaction proceeds through either an aryne intermediate or a nucleophilic substitution mechanism. brocku.ca Additionally, heating this compound with potassium t-butoxide in t-butylbenzene also yields acridone derivatives. brocku.cacanada.ca

Furthermore, this compound serves as a starting material for the synthesis of quinolines . The Friedländer hetero-annulation reaction, which involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive methylene (B1212753) group, is a common method. ijcce.ac.iracs.org For example, the reaction of 2-amino-5-chlorobenzophenone (B30270) with various carbonyl compounds, including β-diketones and β-ketoesters, in the presence of a catalyst like silica-supported P2O5, efficiently produces poly-substituted quinolines. ijcce.ac.ir

The versatility of this compound extends to the synthesis of other heterocyclic systems such as quinazolines and fluorenones . wum.edu.plasianpubs.org

Table 1: Examples of Heterocyclic Scaffolds from this compound

| Heterocyclic Scaffold | Reaction Type | Key Reagents |

| Benzodiazepines | Condensation/Cyclization | Glycine, Pyridine, HCl google.com |

| Acridones | Aryne Cyclization/Substitution | Potassium amide, Potassium t-butoxide brocku.cacanada.ca |

| Quinolines | Friedländer Annulation | β-Diketones, P2O5/SiO2 ijcce.ac.ir |

Modification of Amino and Halogen Substituents

The amino and chloro groups on the this compound molecule offer sites for further chemical modifications, allowing for the synthesis of a diverse range of derivatives.

The amino group can undergo various transformations. It can be acylated, for example, by reacting with bromoacetyl bromide to form 2-bromo-2'-(2-chlorobenzoyl)acetanilide. google.com Alkylation of the amino group is also possible. google.com Furthermore, the amino group can be involved in substitution reactions. In some synthetic routes, the amino group is introduced at a later stage, for instance, through the hydrolysis of a carbamate (B1207046) precursor like [2-(2-chloro-benzoyl)-phenyl]-carbamic acid tert-butyl ester. chemicalbook.com

The halogen substituent , the chlorine atom at the 2'-position, can also be a site for chemical modification, although it is generally less reactive than the amino group. Nucleophilic substitution of the chloro group can occur under specific conditions. brocku.ca For instance, hydrolysis can replace the chlorine with a hydroxyl group. brocku.ca The presence of the chloro group is crucial for certain cyclization reactions, such as those involving an aryne mechanism where the loss of the chloride ion is a key step. brocku.ca

Derivatives with modifications at the halogen position, such as 2-amino-2'-fluorobenzophenone, are also synthesized and studied. google.com The nature of the halogen can influence the reactivity and the types of products formed. For example, in reactions with potassium amide, the outcome can differ depending on whether the halogen is fluorine, chlorine, or bromine. brocku.ca Additionally, other halogenated derivatives like 2-amino-5-bromo-2'-fluorobenzophenone (B16372) are used as precursors in the synthesis of more complex molecules through substitution and coupling reactions involving the halogen atoms.

Role of 2 Amino 2 Chlorobenzophenone As a Precursor in Complex Molecule Synthesis

Synthesis of 1,4-Benzodiazepine (B1214927) Derivatives

The utility of 2-amino-2'-chlorobenzophenone as a precursor is perhaps most famously demonstrated in the synthesis of 1,4-benzodiazepine derivatives. This class of compounds forms the core structure of many anxiolytic, anticonvulsant, sedative, and muscle relaxant drugs. The general synthetic strategy involves the reaction of the amino group of this compound with a suitable reagent to introduce the remaining atoms of the seven-membered diazepine (B8756704) ring, followed by cyclization.

Precursor to Anxiolytic and Anticonvulsant Agents (e.g., Clonazepam, Diazepam, Alprazolam)

The industrial synthesis of several key benzodiazepine (B76468) drugs relies on this compound and its derivatives.

Clonazepam: The synthesis of clonazepam often starts with the related compound, 2-amino-2'-chloro-5-nitrobenzophenone (B24416). This is then reacted with bromoacetyl bromide. The resulting intermediate undergoes cyclization, often with the use of agents like hexamethylenetetramine, to form the benzodiazepine ring structure of clonazepam. scribd.com Another method involves the use of 2-(2-haloacetamido)-5-nitro-2'-chlorobenzophenone as a starting material, which is then cyclized in the presence of a cyclization agent such as ammonia (B1221849) water, ammonium (B1175870) salt, or hexamethylenetetramine to yield clonazepam. google.com

Diazepam: A common route to diazepam involves the reaction of 2-amino-5-chlorobenzophenone (B30270) with glycine (B1666218) ethyl ester in pyridine (B92270). This leads to the formation of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-one (nordiazepam). Subsequent methylation of the nitrogen at position 1 with a methylating agent like methyl sulfate (B86663) in the presence of a base such as sodium ethoxide yields diazepam. researchgate.net An alternative synthesis involves the reaction of 2-amino-5-chlorobenzophenone with chloroacetyl chloride to form an intermediate which is then cyclized. google.com

Alprazolam: The synthesis of alprazolam, a triazolobenzodiazepine, also utilizes a 2-aminobenzophenone (B122507) derivative. A common pathway begins with the acylation of 2-amino-5-chlorobenzophenone with chloroacetyl chloride. google.comgoogle.com The resulting product then undergoes cyclization to form the benzodiazepine core. Further steps are then required to construct the fused triazole ring that characterizes alprazolam. ijrpr.com

Table 1: Synthesis of Anxiolytic and Anticonvulsant Agents from this compound Derivatives

| Drug | Starting Material | Key Reagents |

|---|---|---|

| Clonazepam | 2-amino-2'-chloro-5-nitrobenzophenone | Bromoacetyl bromide, Hexamethylenetetramine |

| Diazepam | 2-amino-5-chlorobenzophenone | Glycine ethyl ester, Pyridine, Methyl sulfate, Sodium ethoxide |

| Alprazolam | 2-amino-5-chlorobenzophenone | Chloroacetyl chloride, Cyclization agents |

Stereoselective Synthesis of Benzodiazepine Enantiomers

While many benzodiazepines are used as racemates, there is growing interest in the synthesis of single enantiomers to potentially improve therapeutic efficacy and reduce side effects. The stereoselective synthesis of benzodiazepine enantiomers from chiral precursors derived from amino acids has been explored. For instance, the use of enantiopure proteinogenic amino acids can lead to the formation of 1,4-benzodiazepin-2-ones and 1,4-benzodiazepine-2,5-diones with a quaternary stereogenic center. nih.gov These methods often rely on the principle of "memory of chirality," where the chiral information from the starting material is retained throughout the synthetic sequence, even after the original stereocenter is temporarily destroyed. researchgate.net However, specific examples of stereoselective synthesis starting directly from this compound are not extensively detailed in the reviewed literature.

Mechanistic Studies of Benzodiazepine Ring Closure

The mechanism of the benzodiazepine ring closure typically involves an intramolecular nucleophilic attack of a nitrogen atom on a carbonyl or imine carbon. In the synthesis of diazepam from 2-amino-5-chlorobenzophenone and glycine ethyl ester, the initial condensation forms an amide intermediate. Subsequent cyclization is believed to proceed via an intramolecular condensation, with the elimination of a molecule of water, to form the seven-membered diazepine ring. The specific conditions, such as the solvent and the presence of catalysts or bases, can influence the rate and efficiency of this ring closure. Detailed mechanistic studies focusing specifically on the cyclization of intermediates derived from this compound are not extensively covered in the provided search results, which tend to focus more on the pharmacological mechanism of action of the final benzodiazepine products. benzoinfo.comnih.gov

Formation of Other Heterocyclic Systems

Beyond its prominent role in benzodiazepine synthesis, this compound is a versatile precursor for a variety of other heterocyclic systems. researchgate.netwum.edu.plucl.ac.ukasianpubs.orgresearchgate.net

Synthesis of Quinazolines and Quinazolones

Quinazolines and their oxidized counterparts, quinazolinones, are another important class of heterocyclic compounds with a broad range of biological activities. 2-Aminobenzophenones can be converted to these structures through various synthetic methodologies.

One common approach involves the reaction of a 2-aminobenzophenone with a source of a one-carbon unit, such as an aldehyde or its equivalent, and a nitrogen source, typically ammonia or an ammonium salt. For example, a catalyst- and solvent-free synthesis of quinazoline (B50416) derivatives has been reported from the reaction of 2-aminobenzophenones, aldehydes, and ammonium acetate (B1210297) under microwave irradiation. nih.gov Another method involves the iodine-catalyzed reaction of 2-aminobenzophenones with benzylamines, where the benzylic carbon and nitrogen are incorporated into the quinazoline ring. organic-chemistry.org Ruthenium-catalyzed dehydrogenative coupling of 2-aminophenyl ketones with amines also provides a route to quinazoline products. marquette.edu

The synthesis of quinazolinones can be achieved by reacting 2-aminobenzamides, which can be derived from 2-aminobenzophenones, with various reagents. For example, a synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one starts from anthranilic acid and 2-chlorobenzoyl chloride, which first form a benzoxazinone (B8607429) intermediate that is subsequently reacted with hydrazine (B178648). uin-malang.ac.id

Table 2: Selected Methods for the Synthesis of Quinazolines from 2-Aminobenzophenones

| Reagents | Conditions | Product |

|---|---|---|

| Aldehydes, Ammonium acetate | Microwave heating | Quinazoline derivatives |

| Benzylamines | Iodine catalyst | 2-Phenylquinazolines |

| Amines | Ruthenium catalyst | Quinazoline products |

Generation of Acridines and Acridones

Acridines and acridones are polycyclic aromatic compounds containing a nitrogen atom in the central ring. They are known for their diverse biological properties, including anticancer and antimicrobial activities. 2-Aminobenzophenones can serve as precursors for the synthesis of these heterocyclic systems.

A notable method for the synthesis of acridone (B373769) derivatives is the Ullmann condensation. This reaction involves the coupling of an anthranilic acid derivative with an aryl halide, followed by cyclization. For instance, the reaction of 2-bromobenzoic acid with an aniline (B41778) derivative, followed by cyclization using an acid catalyst like polyphosphoric acid (PPA), can yield acridones. rsc.org While not a direct use of this compound, related starting materials are employed. A more direct approach involves the microwave-assisted Friedländer reaction of 2-amino-5-chlorobenzophenone with cyclohexanone (B45756) to produce acridine (B1665455) derivatives. rsc.org The oxidation of acridines can lead to the corresponding acridones. pharmaguideline.com

Construction of Indazoles and Indoles

The bifunctional nature of 2-aminobenzophenones makes them valuable synthons for creating fused heterocyclic compounds like indazoles and indoles. asianpubs.orgnih.gov

Indazoles: The synthesis of indazoles from this compound can be achieved through cyclization reactions that form the requisite pyrazole (B372694) ring fused to the benzene (B151609) ring. A common strategy involves the transformation of the ketone's carbonyl group and the ortho-amino group. For instance, the amino group can be converted into a diazonium salt, which subsequently undergoes intramolecular cyclization by attacking the carbon of the benzoyl group. Alternatively, the carbonyl group can first be reacted to form an oxime or a hydrazone. The resulting intermediate can then undergo cyclization, driven by the removal of a water molecule, to form the indazole ring system. While numerous methods exist for indazole synthesis nih.govnih.gov, the use of 2-aminobenzophenone derivatives remains a key strategy for accessing 3-aryl-substituted indazoles. asianpubs.org

Indoles: Similarly, this compound serves as a starting material for indole (B1671886) synthesis. nih.gov The construction of the indole nucleus from this precursor typically involves reactions that form the pyrrole (B145914) ring. One established pathway is a modified Bischler-Möhlau synthesis, where the α-amino ketone structure reacts with an activated component to build the heterocyclic ring. Another approach involves the condensation of this compound with compounds containing a reactive α-methylene group, leading to cyclization and the formation of the indole scaffold. These methods allow for the creation of 2,3-disubstituted indoles, which are important structural motifs in many biologically active compounds. asianpubs.org

| Heterocycle | General Synthetic Strategy from this compound | Resulting Core Structure |

| Indazole | Conversion of the amino group to a diazonium salt followed by intramolecular cyclization. | 3-(2-chlorophenyl)-1H-indazole |

| Indole | Condensation with a reagent containing an α-methylene ketone followed by cyclization. | 2-Aryl-3-(2-chlorobenzoyl)indole |

Applications in Pharmaceutical Development Beyond Benzodiazepines

While extensively used in the synthesis of benzodiazepines, 2-aminobenzophenones are also precursors to other classes of pharmacologically active compounds. asianpubs.org

2-Aminobenzophenone and its derivatives are key starting materials for several non-steroidal anti-inflammatory drugs (NSAIDs). asianpubs.org Notable examples include proquazone (B1679723) and amfenac, which feature the 2-aminobenzophenone skeleton as a central structural component. asianpubs.org The synthesis of these agents leverages the reactivity of the amino group and the aromatic rings of the precursor. The synthetic pathways typically involve acylation or alkylation of the amino group, followed by further modifications to construct the final drug molecule. The benzophenone (B1666685) moiety is crucial for the pharmacological activity of these compounds.

The dibenzoxazepine (B10770217) class of antipsychotic drugs, which includes loxapine (B1675254), features a tricyclic ring system that is structurally related to precursors derivable from 2-aminobenzophenones. drugbank.comwikipedia.org Loxapine is used in the treatment of schizophrenia. drugbank.comwikipedia.org While specific industrial syntheses of loxapine may start from alternative precursors like 2-fluoro-nitrobenzene nih.gov, the fundamental dibenzoxazepine skeleton can be conceptually derived from the intramolecular cyclization of appropriately substituted 2-aminobenzophenone derivatives. The metabolite of loxapine, amoxapine, is also a notable compound with both antidepressant and antipsychotic effects. google.com

The utility of 2-aminobenzophenones extends to the synthesis of antidepressant medications. The compound serves as a recognized starting material for the preparation of the antidepressant drug tampramine (B1615395). asianpubs.org The synthesis of tampramine involves chemical transformations of the 2-aminobenzophenone core to build the final complex heterocyclic structure required for its therapeutic effect. Additionally, amoxapine, a derivative and metabolite of the antipsychotic loxapine, is classified as an antidepressant. google.com

| Drug Name | Therapeutic Class | Structural Link to this compound |

| Proquazone | Anti-inflammatory | Direct precursor is a 2-aminobenzophenone derivative. asianpubs.org |

| Amfenac | Anti-inflammatory | Direct precursor is a 2-aminobenzophenone derivative. asianpubs.org |

| Loxapine | Antipsychotic | Structurally related; core can be derived from 2-aminobenzophenone chemistry. drugbank.comwikipedia.org |

| Amoxapine | Antidepressant | A metabolite of loxapine, sharing the same structural relationship. google.com |

| Tampramine | Antidepressant | Synthesized from a 2-aminobenzophenone precursor. asianpubs.org |

Industrial Synthetic Applications

Beyond pharmaceuticals, the chemical properties of this compound make it a candidate for other industrial applications.

Aromatic amines are fundamental building blocks in the synthesis of azo dyes. unb.ca The primary amino group (-NH2) on the this compound molecule can undergo diazotization—a reaction with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid)—to form a reactive diazonium salt.

This diazonium salt can then be reacted with a coupling agent, which is typically an electron-rich aromatic compound such as a phenol (B47542) or an aniline derivative, in an electrophilic aromatic substitution reaction. unb.ca This "azo coupling" reaction forms the characteristic -N=N- (azo) chromophore that imparts color to the molecule. The specific substituents on both the diazonium salt (derived from this compound) and the coupling partner would determine the final color and properties of the resulting dye. The presence of the benzophenone structure could also influence properties such as lightfastness and solubility. Research on related structures, such as [2-CHLORO-5-(2,4-DIHYDROXYPHENYL AZO)PHENYL] PHENYLMETHANONE, confirms the use of this class of compounds in dye synthesis. researchgate.net

The Role of this compound as a Precursor in the Development of Performance Materials

While this compound is predominantly recognized for its application in the synthesis of pharmaceuticals, its inherent chemical architecture suggests a potential, though less explored, role as a monomer in the creation of high-performance polymers. The presence of a reactive primary amine group and a chlorine atom on the benzophenone framework allows for its theoretical incorporation into various polymer backbones, such as those of polyamides and polyimides. These classes of materials are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in aerospace, electronics, and automotive industries.

The core structure of benzophenone itself is a known constituent in many high-performance polymers, where it imparts rigidity and thermal stability. The addition of reactive functional groups, such as the amino group in this compound, provides a site for polymerization. For instance, the amino group can react with carboxylic acid derivatives (e.g., diacid chlorides or dianhydrides) through polycondensation reactions to form polyamides or polyimides, respectively. The chlorine atom, while less reactive for polymerization, can influence the final properties of the polymer, such as solubility and flame retardancy.

Although specific research detailing the synthesis and characterization of performance materials derived directly from this compound is not extensively documented in publicly available literature, the properties of analogous polymers provide insight into the potential performance characteristics that could be expected. For example, research on polyimides synthesized from diamines containing benzophenone moieties demonstrates the development of materials with high glass transition temperatures and excellent thermal stability.

A pertinent example is the synthesis of a series of polyimides from a diamine monomer, 4,4'-bis(5-amino-2-pyridinoxy)benzophenone, which shares the aminobenzophenone structural element. researchgate.net These polyimides, prepared by reacting the diamine with various aromatic dianhydrides, exhibited impressive thermal and mechanical properties, which are summarized in the table below. researchgate.net

Table 1: Thermal and Mechanical Properties of Polyimides Derived from an Aminobenzophenone Analog researchgate.net

| Dianhydride Reactant | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (°C) | Tensile Strength (MPa) | Elongation at Break (%) | Tensile Modulus (GPa) |

|---|---|---|---|---|---|

| PMDA | 310 | 501 | 145 | 13.2 | 1.88 |

| BPDA | 285 | 495 | 128 | 14.5 | 1.65 |

| 6FDA | 268 | 472 | 103 | 15.2 | 1.20 |

| BTDA | 295 | 498 | 135 | 13.8 | 1.72 |

| ODPA | 201 | 480 | 115 | 14.9 | 1.45 |

Data sourced from a study on polyimides derived from 4,4'-bis(5-amino-2-pyridinoxy)benzophenone. researchgate.net

The data in Table 1 illustrates that polymers incorporating an aminobenzophenone structure can achieve high glass transition temperatures, in some cases exceeding 300°C, and thermal decomposition temperatures approaching 500°C. researchgate.net Furthermore, these materials can be cast into films with high tensile strength and modulus, indicative of their potential utility in applications requiring robust and durable materials. researchgate.net

Based on these findings for a structurally related polymer, it can be inferred that polyamides or polyimides synthesized using this compound as a monomer could also exhibit desirable performance characteristics. The specific substitution pattern of this compound, with its ortho-amino group, might lead to polymers with unique chain conformations and properties compared to its isomers or other aminobenzophenone derivatives. Further research into the polymerization of this compound and the characterization of the resulting materials would be necessary to fully elucidate its potential in the field of performance materials.

Analytical Methodologies for Research on 2 Amino 2 Chlorobenzophenone and Its Derivatives

Chromatographic Separation Techniques

Chromatography is an essential tool for separating 2-Amino-2'-chlorobenzophenone from impurities, reaction byproducts, and other related substances. The choice of technique depends on the specific analytical goal, such as purity assessment, reaction monitoring, or analysis of volatile derivatives.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity and quantifying this compound and its analogues. Reversed-phase (RP) HPLC is particularly well-suited for this purpose, offering high resolution and sensitivity. sielc.comsielc.com

The methodology typically involves a C18 stationary phase, which is nonpolar, and a polar mobile phase. A common mobile phase consists of a mixture of acetonitrile (B52724) (MeCN) and water, with an acid modifier like phosphoric acid or formic acid to ensure good peak shape and retention time stability. sielc.comsielc.comsielc.com For applications requiring compatibility with mass spectrometry (MS), volatile formic acid is used in place of phosphoric acid. sielc.comsielc.comsielc.com Detection is commonly performed using a UV detector, as the benzophenone (B1666685) structure contains a strong chromophore. For instance, the derivative 2-amino-2'-chloro-5-nitrobenzophenone (B24416) is detected at a wavelength of 254 nm.

HPLC methods can be validated to demonstrate their linearity, accuracy, and precision, establishing parameters like the limit of detection (LOD) and limit of quantification (LOQ). The technique is scalable and can be adapted for preparative separations to isolate impurities. sielc.comsielc.com

Table 1: Example HPLC Parameters for Analysis of this compound Derivatives

| Parameter | Value |

|---|---|

| Column | C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid (55:45 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Data derived from analysis of 2-amino-2'-chloro-5-nitrobenzophenone.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is used to analyze this compound and its derivatives, confirming molecular weight and identifying the absence of volatile byproducts. nih.gov While the parent compound is amenable to GC analysis, compounds containing primary amino groups can sometimes exhibit poor peak shape due to their polarity and potential for interaction with the stationary phase.

To enhance volatility and thermal stability for GC analysis, derivatives of this compound can be prepared. Standard derivatization techniques, such as silylation, acylation, or alkylation, convert the polar N-H bond of the amino group into a less polar, more volatile derivative, leading to improved chromatographic performance. The choice of derivatizing agent depends on the specific requirements of the analysis. The retention of a compound in GC is often characterized by its Kovats retention index, which has been determined for related isomers like 2-amino-5-chlorobenzophenone (B30270) on standard non-polar columns. nih.gov

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a rapid, cost-effective, and widely used technique for monitoring the progress of chemical reactions involving this compound. oregonstate.edulibretexts.orgreddit.com It provides a quick qualitative assessment of the consumption of starting materials and the formation of products. libretexts.org

In practice, a small aliquot of the reaction mixture is spotted onto a TLC plate, typically coated with silica (B1680970) gel as the stationary phase. oregonstate.edu Alongside it, spots of the starting material (this compound) and a "co-spot" (a mixture of the starting material and the reaction mixture) are applied. libretexts.org The plate is then developed in a chamber containing an appropriate mobile phase, often a mixture of nonpolar and polar solvents like hexane (B92381) and ethyl acetate (B1210297). biocrick.com The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. longdom.org By comparing the spots under UV light or after staining, a chemist can visually track the disappearance of the reactant spot and the appearance of a new product spot in the reaction lane, thus gauging the reaction's completion. libretexts.org This method was used to identify metabolites of a derivative of 2-amino-5-chlorobenzophenone. biocrick.com

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation of this compound and its derivatives. They provide detailed information about the molecular structure, connectivity of atoms, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structural determination. Both ¹H NMR and ¹³C NMR spectra provide a wealth of information about the molecular framework.

¹H NMR: The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would show a complex pattern of signals in the aromatic region (typically 6.5-8.0 ppm) corresponding to the protons on the two benzene (B151609) rings. The broad signal for the amino (-NH₂) protons would also be present. The integration of these signals confirms the number of protons in each environment, while the splitting patterns (coupling) provide information about adjacent protons.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The spectrum for this compound would show signals for the carbonyl carbon (typically downfield, ~196 ppm), as well as for the aromatic carbons. rsc.org The chemical shifts of the aromatic carbons are influenced by the substituents on the rings (the amino group and the chlorine atom).

Table 2: Representative ¹H NMR Data for a 2-Aminochlorobenzophenone Isomer

| Assignment | Chemical Shift (ppm) |

|---|---|

| Aromatic Protons | 7.581 |

| Aromatic Protons | 7.426 |

| Aromatic Protons | 7.391 |

| Aromatic Protons | 7.289 |

| Aromatic Protons | 6.727 |

| Aromatic Protons | 6.598 |

| Amino Protons | 6.09 |

Data obtained in CDCl₃ for 2-Amino-4'-chlorobenzophenone. chemicalbook.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a crucial technique for determining the molecular weight and obtaining structural information through fragmentation patterns. chemguide.co.uk For this compound, the molecular formula is C₁₃H₁₀ClNO, corresponding to a molecular weight of approximately 231.68 g/mol . nih.gov

In electron ionization (EI) mass spectrometry, the molecule is ionized, forming a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) confirms the molecular weight. chemguide.co.uk This molecular ion is energetically unstable and breaks down into smaller, characteristic fragment ions. chemguide.co.uk The fragmentation pattern is a fingerprint of the molecule's structure.

Key fragmentation pathways for benzophenones include alpha-cleavage adjacent to the carbonyl group, leading to the formation of benzoyl cations or substituted benzoyl cations. The presence of the chlorine atom is readily identified by the characteristic isotopic pattern of its ions (a ratio of approximately 3:1 for the M and M+2 peaks). For the related isomer 2-amino-5-chlorobenzophenone, tandem mass spectrometry (MS-MS) analysis of the protonated molecule ([M+H]⁺ at m/z 232) shows major fragment ions that provide further structural insight. nih.gov

Table 3: MS Fragmentation Data for a 2-Aminochlorobenzophenone Isomer

| Ion Type | m/z (Mass-to-Charge Ratio) |

|---|---|

| Precursor Ion [M+H]⁺ | 232.0524 |

| Fragment Ion 1 | 154 |

| Fragment Ion 2 | 156 |

| Fragment Ion 3 | 105 |

MS-MS data for 2-Amino-5-chlorobenzophenone. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the case of this compound and its derivatives, the IR spectrum reveals characteristic absorption bands corresponding to its key structural features: the primary amine (-NH₂), the carbonyl group (C=O), and the substituted aromatic rings.

Detailed vibrational analysis of related compounds, such as 2-amino-5-chlorobenzophenone, provides a basis for these assignments. scihorizon.com The primary amine group typically exhibits two distinct stretching vibrations in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretches. For example, in a similar compound, 2-amino-4-chlorobenzonitrile (B1265954), these bands appear at 3452 and 3363 cm⁻¹. analis.com.my The carbonyl (C=O) stretching vibration is one of the most intense and recognizable peaks in the spectrum, typically appearing in the range of 1630-1680 cm⁻¹ for aromatic ketones. vscht.cz This absorption can be influenced by conjugation and intramolecular hydrogen bonding. The presence of an intramolecular N-H···O hydrogen bond is often confirmed through techniques like Natural Bond Orbital (NBO) analysis. scihorizon.com

The aromatic rings give rise to several characteristic bands. The C-H stretching vibrations of the aromatic protons are observed above 3000 cm⁻¹. vscht.cz Carbon-carbon stretching vibrations within the aromatic rings typically appear in the 1400-1600 cm⁻¹ region. vscht.cz Additionally, a band corresponding to the C-Cl stretch can be identified, as seen in 2-amino-4-chlorobenzonitrile at 782 cm⁻¹. analis.com.my

Table 1: Characteristic Infrared Absorption Bands for this compound Derivatives

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Primary Amine | Asymmetric & Symmetric N-H Stretch | 3300 - 3500 | analis.com.my |

| Carbonyl | C=O Stretch | 1630 - 1680 | vscht.cz |

| Aromatic Ring | C-H Stretch | > 3000 | vscht.cz |

| Aromatic Ring | C=C Stretch | 1400 - 1600 | vscht.cz |

| Aryl Halide | C-Cl Stretch | ~780 | analis.com.my |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, offering precise details on molecular conformation, bond lengths, bond angles, and intermolecular interactions.

A key structural feature of benzophenone derivatives is the relative orientation of the two phenyl rings. Due to steric hindrance, the rings are not coplanar. The degree of twist is defined by the dihedral angle between the planes of the two aromatic rings.

Crystallographic studies of closely related compounds provide insight into the likely conformation of this compound. For 2-amino-5-chlorobenzophenone, the asymmetric unit was found to contain four independent molecules, with the dihedral angles between the benzene rings ranging from 53.7(2)° to 59.8(2)°. iucr.orgresearchgate.net In another derivative, 2-amino-2',5-dichlorobenzophenone, a significantly larger ring twist of 83.72(6)° was reported. nih.gov The oxime derivative of 2-amino-5-chlorobenzophenone shows a dihedral angle of 80.53(4)° between its two rings. iucr.orgiucr.org This non-planar conformation is a common feature in diphenyl compounds. scihorizon.com

Table 2: Dihedral Angles in this compound and Related Derivatives

| Compound | Dihedral Angle (°) | Reference |

|---|---|---|

| 2-Amino-5-chlorobenzophenone | 53.7(2) - 59.8(2) | iucr.orgresearchgate.net |

| 2-Amino-5-chlorobenzophenone oxime | 80.53(4) | iucr.orgiucr.org |

| 2-Amino-2',5-dichlorobenzophenone | 83.72(6) | nih.gov |

| 2-Methylamino-5-chlorobenzophenone | 54.39(8) | researchgate.net |

The packing of molecules in a crystal is governed by various intermolecular interactions, with hydrogen bonding often playing a dominant role. mdpi.com In this compound and its derivatives, the amino group acts as a hydrogen bond donor, while the carbonyl oxygen serves as an acceptor.

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can have different physical properties. The study of polymorphism is particularly relevant for benzophenone derivatives, which can exhibit conformational flexibility. acs.orgnih.gov

Research on derivatives of this compound has confirmed the existence of polymorphs. For example, 2-amino-5-chlorobenzophenone oxime has been crystallized in both a monoclinic and a triclinic form. iucr.orgnih.gov The existence of these two polymorphs is attributed to different packing arrangements and intermolecular interactions. The main differences between polymorphs often involve variations in packing rather than significant changes in molecular conformation. nih.gov The occurrence of polymorphism in closely related compounds suggests that this compound itself may also form different crystalline structures under various crystallization conditions. acs.orgnih.gov

Computational and Theoretical Studies on 2 Amino 2 Chlorobenzophenone

In Silico Predictions for Biological Relevance of Derivatives

Blood-Brain Barrier (BBB) Permeability Predictions

The blood-brain barrier is a formidable obstacle for many potential therapeutics targeting the central nervous system (CNS). Its highly selective nature means that only a small fraction of small molecules can effectively cross it. Computational models are frequently employed to predict the BBB permeability of compounds based on their physicochemical properties.

For 2-Amino-2'-chlorobenzophenone, key molecular descriptors computed and available in public databases like PubChem can be used to estimate its potential to cross the BBB. nih.gov These descriptors are fundamental to various predictive models.

A crucial parameter in predicting BBB penetration is the topological polar surface area (TPSA). The TPSA of this compound is a key indicator of its hydrogen bonding potential, which in turn affects its ability to permeate biological membranes. Generally, compounds with a TPSA of less than 90 Ų are considered more likely to cross the BBB. Another important factor is the number of hydrogen bond donors and acceptors.

Furthermore, the octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. While a certain degree of lipophilicity is necessary to cross the lipid membranes of the BBB, excessively high lipophilicity can lead to non-specific binding and poor bioavailability in the brain. The computed XLogP3 value for this compound is 3.8, suggesting a significant degree of lipophilicity which is often favorable for BBB penetration. nih.gov

Table 1: Computed Physicochemical Properties of this compound Relevant to BBB Permeability

| Property | Value | Implication for BBB Permeability |

| Molecular Weight | 231.68 g/mol | Within the typical range for BBB penetration (< 500 g/mol ). |

| XLogP3 | 3.8 | Indicates good lipophilicity, which can facilitate crossing the BBB. |

| Hydrogen Bond Donors | 1 | A low number is generally favorable for BBB permeability. |

| Hydrogen Bond Acceptors | 2 | A low number is generally favorable for BBB permeability. |

| Topological Polar Surface Area (TPSA) | 43.1 Ų | Below the 90 Ų threshold, suggesting good potential for BBB penetration. |

| Rotatable Bond Count | 2 | Low rotational freedom can be advantageous for membrane passage. |

Data sourced from PubChem CID 76165. nih.gov

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling

Computational ADME profiling provides a comprehensive in silico assessment of a compound's likely pharmacokinetic behavior. This analysis is crucial for identifying potential liabilities early in the drug development process. For this compound, its ADME profile can be predicted based on its structural features and physicochemical properties.

Absorption: Oral bioavailability is a key consideration for many drugs. The "rule of five," proposed by Lipinski, provides a set of guidelines to evaluate the druglikeness of a compound and its likelihood of being orally absorbed. This compound adheres to these rules:

Molecular weight is less than 500 g/mol . nih.gov

LogP is less than 5. nih.gov

Hydrogen bond donors are less than 5. nih.gov

Hydrogen bond acceptors are less than 10. nih.gov

Adherence to these rules suggests that this compound is likely to have good oral absorption. Its TPSA of 43.1 Ų also falls within the range associated with good intestinal absorption. nih.gov

Distribution: Following absorption, a drug is distributed throughout the body. The volume of distribution is influenced by factors such as plasma protein binding and tissue permeability. The lipophilicity of this compound, as indicated by its LogP value, suggests it may distribute into tissues. nih.gov

Metabolism: The metabolism of a compound, primarily in the liver by cytochrome P450 enzymes, is a critical determinant of its half-life and potential for drug-drug interactions. Computational models can predict which P450 isoforms are likely to metabolize a compound. While specific metabolic predictions for this compound are not detailed in publicly available literature, compounds with its structural motifs are known to undergo various phase I and phase II metabolic reactions.

Excretion: The final stage of a drug's journey is its excretion from the body, typically via the kidneys or in the feces. The physicochemical properties of this compound and its potential metabolites will influence the primary route and rate of excretion.

Table 2: Predicted ADME Profile of this compound

| ADME Parameter | Predicted Property | Basis of Prediction |

| Human Intestinal Absorption | High | Adherence to Lipinski's Rule of Five; TPSA < 140 Ų. |

| Oral Bioavailability | Likely Good | Based on druglikeness parameters. |

| Blood-Brain Barrier Penetration | Likely | Favorable physicochemical properties (low molecular weight, optimal lipophilicity, low TPSA). |

| Plasma Protein Binding | Likely High | Predicted based on its lipophilic nature. |

| Metabolism | Expected to be metabolized by CYP450 enzymes | Common metabolic pathway for similar chemical structures. |

| Excretion | Renal and/or fecal | Dependent on the properties of the parent compound and its metabolites. |

Environmental Fate and Biotransformation Research of 2 Amino 2 Chlorobenzophenone

Photodegradation Pathways and Mechanisms

The behavior of benzophenone (B1666685) derivatives in the environment under the influence of light is a critical aspect of their environmental fate. While these compounds can be stable, they are susceptible to transformation through various photolytic processes.

In aquatic systems, the transformation of substituted aminobenzophenones can be influenced by both direct and indirect photolysis. Benzophenones, as a class, are known to be photochemically active. Some chlorobenzophenones can act as photosensitizers, absorbing light energy and transferring it to other molecules, thereby accelerating their degradation. wikipedia.org This process often involves the generation of reactive oxygen species (ROS) such as singlet oxygen (¹O₂) and hydroxyl radicals (•OH). wikipedia.org

The degradation of benzophenone-type compounds often follows pseudo-first-order kinetics. nih.gov However, some research indicates that many benzophenone-based UV filters exhibit considerable photostability, degrading slowly under direct exposure to sunlight. nih.govnih.gov The rate of photodegradation can be significantly influenced by the presence of other substances in the water, such as dissolved organic matter (humic and fulvic acids) and inorganic ions like nitrates, which can generate hydroxyl radicals upon irradiation and promote indirect photolysis. nih.gov